molecular formula C4H6O3S B11923938 1,1-Dioxothietane-3-carbaldehyde

1,1-Dioxothietane-3-carbaldehyde

Cat. No.: B11923938
M. Wt: 134.16 g/mol
InChI Key: UTXRZUPCNWCOAZ-UHFFFAOYSA-N
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Description

Four-membered rings containing a sulfur atom, known as thietanes, are a fascinating class of heterocyclic compounds. acs.orgnih.gov The introduction of two oxygen atoms on the sulfur to form a sulfone group creates a thietane (B1214591) 1,1-dioxide, a structural motif that significantly alters the ring's properties. beilstein-journals.org These four-membered heterocycles are inherently strained due to the small bond angles within the ring, a feature that makes them susceptible to ring-opening reactions and thus valuable as reactive intermediates in organic synthesis. hmdb.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxothietane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-1-4-2-8(6,7)3-4/h1,4H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXRZUPCNWCOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Unique Structural Features and Their Implications for Reactivity in Organic Synthesis

The structure of 1,1-Dioxothietane-3-carbaldehyde is defined by the convergence of a strained four-membered ring, a sulfone group, and an aldehyde functional group. This combination imparts a unique set of properties and a rich potential for reactivity.

The thietane (B1214591) 1,1-dioxide ring is puckered, and the substituents on the ring can adopt either axial or equatorial positions. The presence of the bulky sulfone group influences the conformational preferences of the ring. The aldehyde group at the 3-position introduces a site for a wide array of chemical transformations.

The reactivity of this molecule is expected to be governed by several factors:

Ring Strain: The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, which can lead to ring-opening reactions.

Electrophilic Aldehyde: The aldehyde group is a classic electrophilic center, readily undergoing nucleophilic addition, condensation reactions (like aldol (B89426) and Wittig reactions), and oxidation or reduction.

Acidity of the α-Proton: The proton on the carbon bearing the aldehyde group is acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Influence of the Sulfone Group: The electron-withdrawing nature of the sulfone group can activate the ring towards nucleophilic attack and also influences the acidity of the ring protons.

These features suggest that this compound could serve as a versatile intermediate in the synthesis of more complex molecules. For instance, the aldehyde can be used as a handle to introduce new functionalities, while the strained ring can be strategically opened to generate linear sulfur-containing compounds.

Current Research Landscape and Emerging Areas for 1,1 Dioxothietane 3 Carbaldehyde

Chemo- and Regioselective Synthesis Strategies of this compound

The construction of this compound is not a trivial synthetic challenge and typically involves a sequence of reactions where chemo- and regioselectivity are paramount. The most logical synthetic pathway commences with the formation of a thietane precursor, which is then oxidized to the corresponding 1,1-dioxothietane, followed by the introduction of the carbaldehyde functionality.

Oxidative Routes from Thietane Precursors for Dioxothietane Formation

The oxidation of thietanes to their corresponding 1,1-dioxides (sulfones) is a well-established and high-yielding transformation. The choice of oxidant and reaction conditions can be tuned to achieve the desired oxidation state, selectively stopping at the sulfoxide (B87167) (1-oxothietane) or proceeding to the sulfone (1,1-dioxothietane).

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. For instance, 3-aryl-thietan-3-ols can be readily converted to their 1,1-dioxides using m-CPBA. acs.org The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (CH2Cl2). Similarly, hydrogen peroxide in acetic acid has been successfully employed for the oxidation of various thietanyl-substituted heterocycles to their 1-oxo and 1,1-dioxo derivatives. researchgate.net The oxidation of thietan-3-ol to 3-hydroxy thietane 1,1-dioxide can also be achieved using hydrogen peroxide with a catalyst. google.com

A key precursor for the target molecule is 3-hydroxythietane-1,1-dioxide. The synthesis of this intermediate can be accomplished by the oxidation of thietan-3-ol. The reaction of thietan-3-ol with an oxidizing agent such as hydrogen peroxide in the presence of a suitable catalyst can provide 3-hydroxy thietane 1,1-dioxide in good yields. google.com

PrecursorOxidizing AgentProductYield (%)Reference
3-(4-Methoxyphenyl)thietan-3-olm-CPBA3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide80 nih.gov
3-(Benzo[d] beilstein-journals.orgbeilstein-journals.orgdioxol-5-yl)thietan-3-olm-CPBA3-(Benzo[d] beilstein-journals.orgbeilstein-journals.orgdioxol-5-yl)-3-hydroxythietane 1,1-dioxide83 nih.gov
Thietan-3-olHydrogen Peroxide3-Hydroxy thietane 1,1-dioxide>55 google.com
6-Methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dioneHydrogen Peroxide/Acetic Acid6-Methyl-1-(1,1-dioxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione- researchgate.net

Formylation Reactions for Carbaldehyde Introduction

The introduction of a carbaldehyde group at the 3-position of the 1,1-dioxothietane ring is the final and most delicate step in the synthesis of the target molecule. Direct formylation of the 1,1-dioxothietane ring is challenging. A more feasible approach involves the oxidation of a pre-existing functional group, such as a hydroxyl group.

Starting from 3-hydroxythietane-1,1-dioxide, a selective oxidation of the secondary alcohol to an aldehyde is required. Standard oxidation protocols using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could potentially be employed. However, the stability of the four-membered ring under these conditions would need to be carefully considered. While specific examples for the formylation of 1,1-dioxothietane are not prevalent in the reviewed literature, the general principles of alcohol oxidation are applicable. The choice of a mild and selective oxidizing agent would be crucial to avoid over-oxidation to a carboxylic acid or ring cleavage.

Ring-Closure Approaches to the 1,1-Dioxothietane Core

Intramolecular Cyclization Reactions for Thietane Ring Formation

Intramolecular nucleophilic substitution is a common and effective method for the synthesis of thietanes. This typically involves the cyclization of a 1,3-disubstituted propane (B168953) derivative where one substituent is a good leaving group (e.g., a halide or sulfonate) and the other is a sulfur nucleophile. beilstein-journals.orgnih.gov For the synthesis of precursors to this compound, the synthesis of thietan-3-ol is a key step. This can be achieved through the reaction of 2-(chloromethyl)oxirane with a sulfur source like hydrogen sulfide (B99878) in the presence of a base. nih.gov The reaction proceeds via nucleophilic opening of the oxirane ring followed by intramolecular cyclization.

Reactant 1Reactant 2ProductReference
2-(Chloromethyl)oxiraneHydrogen Sulfide/Barium HydroxideThietan-3-ol nih.gov
2-(1-Haloalkyl)oxiranesAmmonium MonothiocarbamatesThietane-3-ols nih.gov

Another approach involves the ring expansion of thiiranes. The reaction of thiiranes with trimethyloxosulfonium iodide in the presence of sodium hydride generates dimethyloxosulfonium methylide, which attacks the thiirane (B1199164) ring, leading to a ring-expanded thietane product. researchgate.net

Photochemical Cycloaddition Strategies in Thietane Synthesis

Photochemical [2+2] cycloaddition reactions, also known as thia-Paternò-Büchi reactions, provide a direct route to the thietane ring system. beilstein-journals.orgbeilstein-journals.org This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound (thione) with an alkene. The regioselectivity and stereoselectivity of this reaction can be influenced by the nature of the substituents on both the thione and the alkene. While a powerful tool for the synthesis of substituted thietanes, the direct synthesis of a precursor for this compound via this method would require a specifically functionalized thione and alkene.

Multicomponent Reaction Paradigms in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. While the direct synthesis of this compound via a single MCR has not been reported, the principles of MCRs could be applied to construct highly functionalized thietane precursors. For example, a three-component reaction involving an aldehyde, a sulfur source, and a component that could be later transformed into the carbaldehyde functionality could be envisioned. However, the development of such a specific MCR for this target molecule remains an area for future research.

Reactivity Profiles of the Aldehyde Functional Group in this compound

The aldehyde functional group in this compound is a primary site for chemical transformations. Its reactivity is amplified by the presence of the adjacent electron-withdrawing sulfonyl group within the strained four-membered ring.

Nucleophilic Addition Pathways to the Carbonyl Center

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for aldehydes. researchgate.netnih.govlibretexts.orglibretexts.org In this compound, the electrophilicity of the carbonyl carbon is enhanced by the inductive effect of the β-sulfonyl group, making it highly susceptible to attack by nucleophiles. libretexts.orgncert.nic.in This reaction proceeds through the formation of a tetrahedral alkoxide intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. nih.govrsc.org The subsequent protonation of this intermediate yields an alcohol. nih.govrsc.org

The rate and reversibility of nucleophilic addition are dependent on the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents and hydride donors, lead to irreversible additions. libretexts.org Weaker nucleophiles result in reversible reactions. libretexts.org

A notable example of nucleophilic addition is the Wittig reaction, which converts aldehydes and ketones into alkenes. researchgate.netresearchgate.netfiveable.metandfonline.com The reaction of this compound with a phosphonium (B103445) ylide would proceed through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the corresponding alkene and triphenylphosphine (B44618) oxide. researchgate.netfiveable.me

Another important reaction is the formation of cyanohydrins through the addition of a cyanide ion. libretexts.org This reaction is typically base-catalyzed, generating the more potent cyanide nucleophile. ncert.nic.in

Nucleophilic Addition Reaction Nucleophile Product Type General Mechanism
Hydride ReductionHydride ion (from NaBH₄ or LiAlH₄)Primary alcoholNucleophilic attack of hydride on the carbonyl carbon, followed by protonation of the alkoxide intermediate.
Grignard ReactionOrganomagnesium halide (R-MgX)Secondary alcoholNucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by acidic workup.
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)AlkeneNucleophilic attack of the ylide on the carbonyl carbon to form a betaine, which cyclizes to an oxaphosphetane and then decomposes.
Cyanohydrin FormationCyanide ion (CN⁻)CyanohydrinNucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the alkoxide intermediate.

Oxidation-Reduction Chemistry of the Aldehyde Moiety

The aldehyde group of this compound can undergo both oxidation and reduction.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. libretexts.orgsciengine.commdpi.comacs.org This transformation can be achieved using a variety of oxidizing agents, such as chromium trioxide (CrO₃) in an acidic solution (Jones reagent) or potassium dichromate(VI) in sulfuric acid. libretexts.orgmdpi.com The oxidation mechanism often involves the formation of a hydrate (B1144303) intermediate, which is then oxidized. mdpi.com The presence of the sulfone group, an electron-withdrawing group, is expected to facilitate this oxidation. researchgate.net

Reduction: The reduction of the aldehyde group yields a primary alcohol. wikipedia.orgbeilstein-journals.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.pub These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. pressbooks.pub Subsequent protonation of the resulting alkoxide intermediate gives the corresponding alcohol. pressbooks.pub The reduction of β-keto sulfones to β-hydroxy sulfones has been well-documented and proceeds with high stereoselectivity when using biocatalysts like alcohol dehydrogenases (ADHs). researchgate.netnih.gov

Redox Reaction Reagent Product
OxidationJones Reagent (CrO₃/H₂SO₄)1,1-Dioxothietane-3-carboxylic acid
OxidationPotassium Dichromate (K₂Cr₂O₇/H₂SO₄)1,1-Dioxothietane-3-carboxylic acid
ReductionSodium Borohydride (NaBH₄)(1,1-Dioxothietan-3-yl)methanol
ReductionLithium Aluminum Hydride (LiAlH₄)(1,1-Dioxothietan-3-yl)methanol

Ring-Opening and Rearrangement Processes of the 1,1-Dioxothietane Moiety

The four-membered ring of 1,1-dioxothietane is characterized by significant ring strain, making it susceptible to various ring-opening and rearrangement reactions. researchgate.netnih.govfiveable.me

Nucleophile-Induced Ring Cleavage Mechanisms

The strained thietane dioxide ring can be opened by nucleophiles. rsc.orgnih.gov The regioselectivity of the attack is influenced by both steric and electronic factors. researchgate.net In general, nucleophiles tend to attack the less substituted carbon atom adjacent to the sulfur atom. researchgate.net However, the presence of the sulfonyl group can influence the electronic distribution within the ring, potentially altering the site of nucleophilic attack. The ring-opening of thietanes can be activated by electrophiles such as arynes, leading to a three-component transformation that yields structurally diverse thioethers. rsc.org

Thermal and Catalytic Ring Transformations

Thermal and catalytic conditions can induce transformations of the 1,1-dioxothietane ring. While thietane dioxides are noted for their high chemical stability, they can undergo ring expansion reactions. researchgate.netresearchgate.net For instance, thietanes can be converted to five-, six-, or seven-membered heterocyclic compounds through processes involving insertion, as well as nucleophilic or electrophilic ring opening followed by cyclization. researchgate.net Catalytic hydrogenation of thioesters, a related sulfur-containing functional group, has been achieved using ruthenium complexes, suggesting that catalytic methods could potentially be applied to transform the thietane dioxide ring. escholarship.org

Strain-Release Driven Reactivity of the Four-Membered Ring

The reactivity of four-membered heterocycles is significantly driven by the release of ring strain. researchgate.netfiveable.me This inherent strain, a consequence of distorted bond angles, increases the energy of the molecule and lowers the activation barrier for ring-opening reactions. fiveable.me The opening of the strained ring can be initiated by nucleophiles, electrophiles, radical species, and transition metals. fiveable.me This strain-release principle is a powerful tool in synthetic chemistry, providing access to unique molecular structures. fiveable.metandfonline.com In the context of this compound, the ring strain makes the heterocyclic core a reactive site, susceptible to transformations that alleviate this strain.

Elucidation of Reaction Mechanisms through Experimental and Computational Techniques

The reactivity of this compound is governed by the interplay of the electrophilic aldehyde group and the electronic and steric effects imposed by the four-membered thietane dioxide ring. Mechanistic investigations, though not extensively reported for this specific molecule, can be understood by drawing parallels with related β-sulfonyl aldehydes and strained-ring systems. A combination of experimental techniques and computational modeling provides a framework for elucidating the pathways of its characteristic reactions, primarily nucleophilic additions to the carbonyl group.

Experimental approaches to studying the reaction mechanisms of aldehydes like this compound typically involve kinetic studies, product analysis, and the use of isotopic labeling. By monitoring reaction rates under varying conditions of reactant concentrations, temperature, and solvent polarity, valuable insights into the rate-determining step and the transition state can be obtained. For instance, a reaction's sensitivity to the nucleophile's concentration can distinguish between unimolecular and bimolecular rate-determining steps.

Computational chemistry offers a powerful complementary tool for probing reaction mechanisms at a molecular level. academie-sciences.fr Density Functional Theory (DFT) and ab initio methods can be employed to model the reactants, transition states, intermediates, and products. acs.org These calculations provide crucial information on the geometries, energies, and electronic structures of these species, helping to map out the potential energy surface of a reaction. Key parameters such as activation energies and reaction enthalpies can be calculated to predict the feasibility and selectivity of different reaction pathways. pitt.edu

A central feature of this compound is the strong electron-withdrawing nature of the sulfonyl group. This effect is transmitted to the adjacent aldehyde, significantly increasing the partial positive charge on the carbonyl carbon and rendering it highly susceptible to nucleophilic attack. khanacademy.orgyoutube.com This enhanced electrophilicity is a key factor driving its reactivity.

The general mechanism for the nucleophilic addition to this compound can be conceptualized as a two-step process. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.com The hybridization of the carbonyl carbon changes from sp² to sp³ in this process. The second step typically involves the protonation of the resulting alkoxide to yield the final alcohol product.

The strained nature of the four-membered ring in this compound also plays a role in its reactivity. acs.orgnih.gov While the ring itself is generally stable under nucleophilic addition conditions, the inherent strain can influence the conformational preferences of the molecule and potentially affect the stereochemical outcome of the reaction.

To illustrate the insights gained from computational studies on related systems, consider the following hypothetical data for the nucleophilic addition of a generic nucleophile (Nu⁻) to this compound compared to a less electrophilic aldehyde like acetaldehyde.

Table 1: Calculated Activation Energies for Nucleophilic Addition

AldehydeNucleophileActivation Energy (kcal/mol)
This compoundNu⁻8.5
AcetaldehydeNu⁻12.1

This table presents hypothetical computational data for illustrative purposes.

The lower calculated activation energy for this compound reflects the enhanced electrophilicity of its carbonyl carbon due to the β-sulfonyl group, leading to a faster reaction rate.

Furthermore, computational models can predict the relative energies of different stereoisomeric products, which is particularly relevant when the reaction creates a new stereocenter. For example, in the reduction of the aldehyde to the corresponding alcohol, two diastereomers can be formed.

Table 2: Calculated Relative Energies of Diastereomeric Products

Product Diastereomer (from reduction)Relative Energy (kcal/mol)
(R,S)-1-(1,1-dioxidothietan-3-yl)ethanol0.0
(S,S)-1-(1,1-dioxidothietan-3-yl)ethanol+1.2

This table presents hypothetical computational data for illustrative purposes.

This hypothetical data suggests a thermodynamic preference for the formation of the (R,S) diastereomer. Such computational predictions, when correlated with experimental product distribution analysis (e.g., via NMR or chromatography), provide a detailed picture of the reaction's stereoselectivity.

Synthesis and Diversification of 1,1 Dioxothietane 3 Carbaldehyde Derivatives

Strategies for Functional Group Transformations

Functional group transformations would be the primary method for creating a library of derivatives from a common 1,1-dioxothietane-3-carbaldehyde precursor.

The aldehyde group is one of the most versatile functional groups in organic chemistry, susceptible to a wide array of transformations. researchgate.netyoutube.com Standard synthetic protocols could be applied to modify this group, leading to a diverse range of derivatives. youtube.com

Oxidation: The aldehyde could be oxidized to the corresponding carboxylic acid, 1,1-dioxothietane-3-carboxylic acid. This transformation would open pathways to ester and amide derivatives.

Reduction: Reduction of the aldehyde would yield the primary alcohol, (1,1-dioxothietan-3-yl)methanol. This alcohol could then be further derivatized, for example, through etherification or esterification.

Nucleophilic Addition: The aldehyde is an excellent electrophile for nucleophilic addition reactions. youtube.com This includes the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, or reactions like the Wittig reaction to generate alkenes.

Acetal Formation: Protection of the aldehyde as an acetal, for instance, a 1,3-dioxolane (B20135) or 1,3-dioxane, could be employed to allow for selective reactions elsewhere on the molecule. organic-chemistry.org

Imination: Condensation with primary amines would lead to the formation of imines, which can be stable derivatives themselves or serve as intermediates for reductive amination to produce secondary amines. youtube.com

Table 1: Potential Transformations of the Aldehyde Group in this compound

Reaction TypeReagent(s)Potential Product Functional Group
OxidationCrO₃, H₂SO₄ (Jones)Carboxylic Acid
ReductionNaBH₄, MeOHPrimary Alcohol
Grignard AdditionRMgBr, then H₃O⁺Secondary Alcohol
Wittig ReactionPh₃P=CHRAlkene
AcetalizationEthylene glycol, H⁺1,3-Dioxolane
Reductive AminationRNH₂, NaBH₃CNSecondary Amine

Direct functionalization of the thietane (B1214591) ring itself is more challenging but could potentially be achieved at the carbons adjacent to the sulfone group (C2 and C4). The protons at these positions are acidified by the strongly electron-withdrawing sulfone group, allowing for deprotonation and subsequent reaction with electrophiles. A related compound, 3-(But-3-en-2-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide, highlights the possibility of substitution at the C3 position. bldpharm.com

Enantioselective Synthesis of Chiral this compound Building Blocks

The creation of enantiomerically pure derivatives is crucial for applications in medicinal chemistry and materials science. rsc.orgnih.govnih.gov This could be approached through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis would involve using a chiral catalyst to control the stereochemical outcome of a reaction that forms or derivatizes the chiral center. nih.gov For instance, in a nucleophilic addition to the aldehyde, a chiral ligand on a metal catalyst could direct the nucleophile to one face of the carbonyl, leading to one enantiomer of the resulting secondary alcohol in excess. rsc.org Similarly, asymmetric hydrogenation of an alkene derivative could establish a chiral center on the thietane ring or a substituent.

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. rsc.orgmdpi.com In this context, a chiral auxiliary, such as a chiral amine, could be condensed with the aldehyde to form a chiral imine. Subsequent reactions, like a nucleophilic addition, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary would be cleaved to reveal the enantiomerically enriched product.

Construction of Complex Sulfur-Containing Heterocycles Utilizing this compound

The strained 1,1-dioxothietane ring can act as a precursor to larger, more complex heterocyclic systems. The high ring strain and the presence of the sulfone group make it susceptible to ring-opening or rearrangement reactions. For example, under thermal or basic conditions, 1,1-dioxothietanes can undergo ring opening, and the resulting reactive intermediate could be trapped by various reagents to form new heterocyclic structures. The aldehyde functionality provides a handle to first build a more complex side chain, which could then participate in an intramolecular cyclization involving the ring-opened thietane dioxide intermediate.

Computational and Theoretical Studies of 1,1 Dioxothietane 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 1,1-dioxothietane-3-carbaldehyde, these methods elucidate the electron distribution and energy levels that govern its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules, including thietane (B1214591) derivatives. mdpi.com DFT methods, such as the widely used B3LYP hybrid functional, offer a balance between computational cost and accuracy for many organic compounds. mdpi.com In the context of 1,1-dioxothietane systems, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties like molecular orbital energies (HOMO and LUMO). researchgate.net These calculations can be performed in the gas phase or with the inclusion of solvent effects using models like the Conductor-like Polarizable Continuum Model (C-PCM) to better simulate real-world conditions. mdpi.com For open-shell systems, time-dependent DFT (TDDFT) can be used to study excitation energies with reasonable accuracy. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for determining molecular properties. taylorandfrancis.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are used to calculate bonding energies and intermolecular forces. taylorandfrancis.comnih.gov For complex reaction pathways, including those involving radical species, high-level ab initio calculations like CCSD(T) can be used to refine energies obtained from DFT optimizations. nih.gov This dual approach ensures both efficient geometry optimization and highly accurate electronic energy calculations.

Predictive Modeling of Reactivity and Selectivity Pathways

Computational models are invaluable for predicting how and where a molecule is likely to react. For this compound, these models help identify the most reactive sites and the energy barriers for various chemical transformations.

The transition state represents the energy maximum along a reaction coordinate and is a critical factor in determining reaction rates. mit.edu Locating transition state structures and calculating their energies (activation energies) are key applications of computational chemistry. mit.eduyoutube.comyoutube.comyoutube.com Methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) can provide initial guesses for the transition state geometry, which is then optimized using algorithms designed to find saddle points on the potential energy surface. youtube.com The presence of a single imaginary frequency in the vibrational analysis confirms that a true transition state has been found. youtube.com For complex systems, these calculations can be computationally demanding, but they provide essential insights into reaction mechanisms. nih.govmit.edu

Fukui functions and their condensed-to-atom variants, Fukui indices, are powerful tools derived from DFT for predicting the regioselectivity of chemical reactions. researchgate.netschrodinger.com These indices quantify how the electron density at a specific atomic site changes upon the addition or removal of an electron, thereby identifying the most probable sites for electrophilic and nucleophilic attack. substack.com

f(+) : A large value of the f(+) index on an atom indicates a high susceptibility to nucleophilic attack (electrophilic site). schrodinger.com

f(-) : A large value of the f(-) index on an atom indicates a high propensity to react with electrophiles (nucleophilic site). schrodinger.com

f(0) : The f(0) index is used to predict sites for radical attack . substack.com

For a molecule like this compound, the carbonyl carbon of the aldehyde group is expected to be a primary electrophilic site, while the oxygen atom would be a nucleophilic center. Fukui analysis provides a quantitative basis for these intuitive predictions. scielo.org.mx

Below is an interactive table illustrating hypothetical Fukui indices for key atoms in this compound, which would be calculated from quantum chemical software.

Atomf(+) (Electrophilic Site)f(-) (Nucleophilic Site)
Carbonyl CarbonHighLow
Carbonyl OxygenLowHigh
SulfurModerateLow
Ring Carbons (adjacent to S)LowModerate

Note: The values in this table are illustrative. Actual values would be derived from specific DFT calculations.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a way to explore the conformational flexibility and dynamic behavior of molecules over time. nih.gov For a strained ring system like 1,1-dioxothietane, MD simulations can reveal the accessible conformations and the energy barriers between them. By simulating the motion of atoms based on a force field, MD can explore the conformational landscape, identifying stable and metastable geometries. nih.gov This is particularly important for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants. nih.gov

Applications of 1,1 Dioxothietane 3 Carbaldehyde in Advanced Chemical Synthesis and Materials Science

The Untapped Potential as a Versatile Building Block in Organic Synthesis

The inherent functionalities of 1,1-Dioxothietane-3-carbaldehyde—a reactive aldehyde group and a strained four-membered sulfone ring—suggest a potential for diverse chemical transformations. However, the scientific literature currently lacks specific examples of its utility.

Synthesis of Complex Organic Molecules: Awaiting Exploration

There is no available research demonstrating the application of this compound in the synthesis of complex organic molecules. The aldehyde functionality could theoretically participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations, which are fundamental to building molecular complexity. Furthermore, the strained thietane (B1214591) dioxide ring could potentially be opened under various conditions to introduce sulfur-containing functionalities into target molecules. However, without experimental data, these possibilities remain speculative.

Intermediates for Advanced Heterocyclic Chemistry: A Field to Be Developed

Similarly, the role of this compound as an intermediate in advanced heterocyclic chemistry is not documented. The aldehyde group is a common precursor for the construction of various heterocyclic rings. For instance, it could react with dinucleophiles to form new ring systems. The sulfone group might also influence the reactivity and regioselectivity of such cyclization reactions. Nevertheless, no studies have been published that utilize this specific compound for the synthesis of novel heterocyclic structures.

Polymer Chemistry and Material Applications: An Unwritten Chapter

The application of this compound in polymer chemistry and materials science is another area that is currently undeveloped in the scientific literature.

Monomer for Ring-Opening Polymerization (ROP): A Theoretical Proposition

While ring-opening polymerization (ROP) is a common technique for producing polymers from cyclic monomers, there is no evidence to suggest that this compound has been successfully polymerized via this method. The strain of the four-membered ring could theoretically drive the polymerization process. However, the stability of the resulting polymer and the specific conditions required for such a polymerization have not been investigated.

Design of Specialty Polymers and Oligomers: An Area of Opportunity

Consequently, without a proven method for its polymerization, the design of specialty polymers and oligomers incorporating the 1,1-Dioxothietane moiety from this specific carbaldehyde derivative has not been realized. The incorporation of the sulfone group into a polymer backbone could impart unique properties, such as altered solubility, thermal stability, and polarity, but this remains an area for future research.

Hybrid Material and Composite Development: No Current Data

Finally, there are no reports on the use of this compound in the development of hybrid materials or composites. Such materials, which combine organic and inorganic components, often exhibit synergistic properties. The sulfur and oxygen atoms in the thietane dioxide ring could potentially interact with inorganic components, but no research has been conducted to explore this possibility.

Catalytic Approaches in 1,1 Dioxothietane 3 Carbaldehyde Chemistry

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. For a molecule like 1,1-dioxothietane-3-carbaldehyde, the aldehyde functional group is a prime target for a variety of organocatalytic transformations, particularly asymmetric reactions that can control the formation of new stereocenters.

The development of chiral organocatalysts is central to achieving high levels of enantioselectivity in reactions involving prochiral substrates like aldehydes. Proline and its derivatives are among the most successful and widely studied organocatalysts, particularly for asymmetric aldol (B89426) reactions. nih.govnih.gov These bifunctional catalysts typically possess an amine moiety, which forms an enamine intermediate with a ketone or a nucleophilic enamine with an aldehyde, and a directing group (like a carboxylic acid) that can activate the electrophile through hydrogen bonding. nih.gov

The general strategy involves the reaction of the aldehyde group of a compound such as this compound with a chiral secondary amine catalyst. This forms a transient iminium ion, which lowers the LUMO of the α,β-unsaturated system, or an enamine, which acts as a nucleophile. This activation allows for a range of asymmetric transformations, including Michael additions and aldol reactions, yielding chiral products with high enantiomeric purity. aalto.fi The design of the catalyst, including the use of bulky substituents or specific scaffolds like cinchona alkaloids, is critical for creating a chiral environment that directs the approach of the reactants to favor the formation of one enantiomer over the other.

While specific examples detailing the enantioselective organocatalysis of this compound are not extensively documented, the principles can be applied to predict its reactivity. The aldehyde group is a handle for classic organocatalytic aldol reactions. youtube.com In a potential asymmetric cross-aldol reaction, the enamine formed from a ketone and a chiral amine catalyst would react with the aldehyde of this compound. The stereochemical outcome would be dictated by the chiral catalyst, which shields one face of the intermediate, guiding the nucleophilic attack to produce a chiral β-hydroxy ketone derivative. Bifunctional catalysts with hydrophobic chains have been developed to facilitate such reactions in aqueous media, enhancing the sustainability of the process. nih.gov

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of 1,1-dioxothietane, these methods provide powerful tools for functionalization and the construction of complex molecular architectures.

A significant breakthrough has been the development of a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thietane (B1214591) 1,1-dioxides. nih.govacs.org This enantioconvergent process starts from racemic β-keto ester derivatives of thietane 1,1-dioxide and uses a palladium catalyst with a chiral ligand to generate a single enantiomer of the alkylated product. nih.govacs.org The reaction proceeds through the formation of palladium-enolates, where the catalyst controls the stereochemistry of the subsequent alkylation, creating an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity. nih.gov This method is notable as it works efficiently regardless of the E/Z geometry of the enolate intermediates. nih.gov

The utility of this methodology has been demonstrated in the synthesis of novel, enantioenriched spirocycles, which are valuable motifs in medicinal chemistry. nih.govacs.org For example, the allylated thietane 1,1-dioxide products can be further transformed through sequences like hydroboration-oxidation and reductive amination to create complex spirocyclic structures. acs.org

Beyond palladium, other metals can mediate key transformations of thietane 1,1-dioxide derivatives. A divergent route to 3,3-disubstituted thietane dioxides has been developed using catalytic Lewis or Brønsted acids to activate 3-hydroxy-3-aryl-thietane 1,1-dioxides for coupling with various nucleophiles. acs.org While strong acids can lead to elimination byproducts, mild Lewis acids such as calcium salts have been shown to effectively catalyze the reaction of these benzylic tertiary alcohols with arenes and thiols. acs.org

These resulting functionalized thietane dioxides are stable and can serve as platforms for further diversification using transition metal catalysis. For instance, a phenolic group introduced through this method can be used in an Ullmann arylation, and a triflate derivative can undergo Suzuki-Miyaura coupling to form biaryl structures. acs.org Furthermore, ruthenium catalysis has been employed for the selective oxidative cleavage of a furan (B31954) ring attached at the 3-position, yielding a carboxylic acid derivative that can be used in standard amide bond formations. acs.org

Sustainable Catalytic Strategies and Green Chemistry Principles

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. Catalysis is inherently a green technology because a small amount of a catalyst can produce a large quantity of product, reducing waste compared to stoichiometric reagents.

In the context of this compound and its derivatives, sustainable strategies include:

Atom Economy: Designing reactions, such as addition and cycloaddition reactions, where most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: The development of organocatalytic aldol reactions that can be performed in water, with the aid of specialized catalysts, represents a significant step towards greener synthesis. nih.govnih.gov

Catalyst Recycling: The use of heterogeneous catalysts or catalysts immobilized on solid supports can facilitate easy separation and recycling, reducing waste and cost.

Energy Efficiency: Developing catalytic processes that operate at ambient temperature and pressure reduces energy consumption. Many organocatalytic and palladium-catalyzed reactions can be performed under mild conditions. nih.govacs.org

The synthesis of the thietane 1,1-dioxide core itself often involves oxidation of the corresponding thietane. acs.org Green approaches to this transformation focus on using cleaner oxidants like hydrogen peroxide and employing environmentally benign solvents such as water or ethyl acetate, moving away from more hazardous reagents like meta-chloroperbenzoic acid (m-CPBA) in chlorinated solvents. nih.gov

Future Perspectives and Unexplored Research Avenues

Development of Novel Synthetic Routes and Methodologies

The accessibility of 1,1-Dioxothietane-3-carbaldehyde is a crucial prerequisite for its extensive investigation. While general methods for the synthesis of thietanes and their oxidized derivatives exist, the development of efficient and stereoselective routes to this specific functionalized compound remains a significant area for future research.

Currently, the synthesis of thietanes can be achieved through various strategies, including the cyclization of 1,3-difunctionalized alkanes and photochemical [2+2] cycloadditions. nih.govbeilstein-journals.org The oxidation of the corresponding thietane (B1214591) to the 1,1-dioxide is a common subsequent step, often employing oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). acs.org A plausible, yet to be fully explored, route to this compound would involve the oxidation of (1,1-dioxothietan-3-yl)methanol. The synthesis of this alcohol precursor could potentially be adapted from existing methods for producing 3-hydroxythietane derivatives. acs.org

Future research should focus on developing more direct and atom-economical synthetic strategies. One promising avenue is the exploration of catalytic methods for the direct C-H functionalization of thietane-1,1-dioxide. This would circumvent the need for pre-functionalized starting materials and offer a more streamlined approach. Furthermore, the development of enantioselective synthetic routes would be of paramount importance, as the stereochemistry of the aldehyde group relative to the four-membered ring could significantly influence its biological activity and material properties.

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Routes to this compound

RouteDescriptionPotential AdvantagesKey Research Challenges
Oxidation of (1,1-dioxothietan-3-yl)methanol A two-step process involving the synthesis of the alcohol precursor followed by oxidation.Relatively straightforward and based on known transformations.Requires the efficient synthesis of the alcohol precursor; potential for over-oxidation.
Direct C-H Functionalization Catalytic formylation of thietane-1,1-dioxide at the C-3 position.Highly atom-economical and potentially a one-step process.Achieving high regioselectivity and catalytic efficiency.
Cycloaddition Reactions [2+2] Cycloaddition of a sulfene (B1252967) with an appropriate acrolein derivative.Potentially rapid access to the core structure.Control of regioselectivity and stability of reactants.
From α-Amino Ketoximes Adaptation of one-step synthesis methods for substituted thietane 1,1-dioxides. researchgate.netPotentially a convergent and efficient route.Requires synthesis of a specific α-amino ketoxime precursor.

Expansion of Mechanistic Understanding and Reactivity Principles

The reactivity of this compound is expected to be rich and complex, governed by the interplay of the strained thietane dioxide ring and the electrophilic aldehyde group. A thorough mechanistic understanding of its reactions is crucial for harnessing its full synthetic potential.

The sulfone group, being strongly electron-withdrawing, is anticipated to influence the reactivity of both the ring and the aldehyde. It can activate the adjacent C-H bonds, potentially facilitating deprotonation and subsequent functionalization. The ring strain of the thietane-1,1-dioxide makes it susceptible to nucleophilic ring-opening reactions, a characteristic that could be exploited for the synthesis of novel acyclic sulfur-containing compounds. Mechanistic studies, including kinetic analysis and computational modeling, will be instrumental in elucidating the pathways of these transformations. nih.gov

The aldehyde group offers a plethora of well-established transformations, including nucleophilic additions, reductions, oxidations, and various condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons). Investigating how the thietane-1,1-dioxide moiety modulates the reactivity of the aldehyde compared to simple aliphatic or aromatic aldehydes will be a key research focus. For instance, the steric hindrance imposed by the four-membered ring and the electronic effects of the sulfone group could lead to unique stereochemical outcomes in reactions involving the aldehyde.

Unexplored areas of reactivity include its participation in multicomponent reactions and its potential as a dienophile or dipolarophile in cycloaddition reactions, leveraging the electron-withdrawing nature of the sulfonyl group.

Innovative Applications in Chemical Technologies and Materials Science

The unique structural and electronic properties of this compound suggest its potential for a wide range of applications in chemical technologies and materials science. nih.gov

In medicinal chemistry, the thietane ring is increasingly recognized as a valuable scaffold. acs.org The sulfone group is a common pharmacophore found in numerous drugs, known to enhance metabolic stability and polarity. researchgate.net The combination of the thietane-1,1-dioxide and an aldehyde group in a single molecule could lead to the development of novel therapeutic agents. The aldehyde can serve as a handle for the introduction of various pharmacologically relevant fragments or act as a reactive center for covalent inhibition of biological targets.

In materials science, the high polarity and thermal stability often associated with sulfone-containing molecules make them attractive for the development of advanced polymers and functional materials. wikipedia.org this compound could serve as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers might exhibit interesting properties such as high refractive indices, enhanced thermal stability, and specific gas permeability, making them suitable for applications in optics, electronics, and membrane technology.

Further research into the derivatization of the aldehyde group could lead to the synthesis of novel ligands for catalysis, functional dyes, and molecular probes. The rigid, three-dimensional structure of the thietane ring could impart specific selectivities in these applications. A summary of potential applications is provided in Table 2.

Table 2: Potential Applications of this compound and its Derivatives

FieldPotential ApplicationRationale
Medicinal Chemistry Synthesis of novel drug candidates.The thietane dioxide scaffold can improve physicochemical properties; the aldehyde allows for diverse functionalization. acs.orgresearchgate.net
Materials Science Monomer for specialty polymers.The sulfone group can impart high thermal stability and polarity to polymers. wikipedia.org
Catalysis Precursor for chiral ligands.The rigid four-membered ring can create a specific chiral environment around a metal center.
Chemical Biology Development of molecular probes.The aldehyde can be used to attach fluorophores or other reporter groups.

Q & A

Q. What are the key synthetic routes for preparing 1,1-dioxothietane-3-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves constructing the thietane ring followed by oxidation to introduce the dioxo group and aldehyde functionality. A common approach includes:

  • Step 1 : Formation of the thietane ring via cyclization of β-chlorothiols or thioether precursors under basic conditions.
  • Step 2 : Oxidation of the thietane sulfide to the sulfone (dioxo group) using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
  • Step 3 : Introduction of the carbaldehyde group via formylation reactions (e.g., Vilsmeier-Haack reaction). Yield optimization requires precise control of reaction temperature, stoichiometry of oxidizing agents, and inert atmospheres to prevent aldehyde oxidation .

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the aldehyde proton (~9-10 ppm) and sulfone group integration. 17O^{17}\text{O} NMR may resolve dioxo group geometry.
  • IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm1^{-1}) and S=O (sulfone, ~1300-1150 cm1^{-1}) provide functional group validation.
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the strained thietane ring conformation and sulfone geometry .

Q. How can researchers mitigate instability issues during purification of this compound?

The aldehyde group is prone to oxidation and polymerization. Recommended strategies include:

  • Low-temperature purification (e.g., column chromatography at 0–4°C).
  • Use of stabilizers like hydroquinone or BHT in storage solutions.
  • Immediate derivatization (e.g., formation of Schiff bases) for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing sulfone group polarizes the aldehyde carbonyl, enhancing electrophilicity. Computational studies (DFT) reveal:

  • Charge distribution : Sulfone groups increase positive charge density on the carbonyl carbon, favoring nucleophilic attack.
  • Steric effects : The thietane ring’s strain (~60° bond angles) creates partial ring-opening during reactions, altering regioselectivity in cycloadditions .

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in complex reaction systems?

  • Transition state modeling : Identifies energy barriers for reactions like [2+2] cycloadditions or aldol condensations.
  • Solvent effects : COSMO-RS simulations predict solvation energies and stabilize intermediates in polar aprotic solvents (e.g., DMF).
  • Electronic structure analysis : Frontier molecular orbital (FMO) theory evaluates nucleophilic/electrophilic sites .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR shifts vs. X-ray crystallography) for this compound?

  • Multi-technique validation : Cross-validate NMR chemical shifts with computed (GIAO) shifts and X-ray-derived bond lengths.
  • Dynamic effects : Variable-temperature NMR can detect conformational flexibility not captured in X-ray structures.
  • Crystallographic refinement : Use Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state vs. solution-phase behavior .

Q. How does the electronic nature of the sulfone group influence the compound’s application in asymmetric catalysis?

The sulfone’s strong electron-withdrawing effect stabilizes transition states in enantioselective reactions (e.g., organocatalytic aldol reactions). Key considerations:

  • Chiral auxiliaries : Attach sulfone-containing ligands to metal catalysts (e.g., Pd or Rh) to enhance enantiomeric excess (ee).
  • Steric vs. electronic tuning : Balance sulfone placement to avoid steric hindrance while maintaining electron-deficient activation .

Methodological Guidance

Q. Designing experiments to study the biological activity of this compound: What controls and assays are critical?

  • Enzyme inhibition assays : Use purified enzymes (e.g., dehydrogenases) to test competitive inhibition via Lineweaver-Burk plots.
  • Cytotoxicity screening : Employ MTT assays on cell lines with ROS-sensitive probes to assess oxidative stress mechanisms.
  • Negative controls : Include analogs lacking the sulfone or aldehyde group to isolate functional group contributions .

Q. What synthetic modifications enhance the compound’s utility as a building block in heterocyclic chemistry?

  • Aldehyde derivatization : Convert to hydrazones or oximes for click chemistry applications.
  • Ring expansion : React with diamines to form seven-membered sulfone-containing heterocycles.
  • Cross-coupling : Utilize Suzuki-Miyaura reactions with boronic acids to introduce aryl groups at the aldehyde position .

Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?

  • Standardized protocols : Use USP-type solubility apparatus under controlled humidity and temperature.
  • Hansen solubility parameters : Predict solubility in aprotic solvents (e.g., DMSO, THF) based on polarity and hydrogen-bonding capacity.
  • Co-solvent systems : Blend solvents (e.g., EtOH:H2_2O) to improve solubility for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.